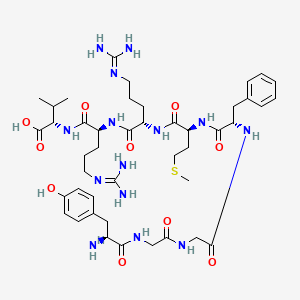![molecular formula C19H21NO3 B1428287 Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate CAS No. 1217863-41-6](/img/structure/B1428287.png)
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a versatile compound that can be synthesized using different methods and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate, due to its complex structure, has been the subject of various synthetic and chemical studies. For instance, it has been involved in the synthesis of N-morpholino derivatives, which demonstrated unique conformations due to their cyclohexene and morpholine ring structures, highlighting the molecule's versatility in organic synthesis (Xiaoping Rao, 2010). Moreover, studies have explored its utility in forming compounds that inhibit tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications (H. Lei et al., 2017).
Pharmacological Potentials
Research on derivatives of this compound has shown promising antihypoxic effects, suggesting potential for further pharmacological exploration. A specific study synthesized a series of N-R-amides, demonstrating significant antihypoxic activity and recommending one compound for in-depth pharmacological testing as a potential antioxidant (I. Ukrainets et al., 2014). This indicates the compound's role in creating new biologically active substances with potential medical applications.
Role in Antimicrobial and Antifungal Agents
Further research has examined the use of this compound and its derivatives in developing antimicrobial and antifungal agents. For example, a study investigated the mutagenic effects and predicted carcinogenicity of a derivative, aiming to create a new drug with antifungal activity. The results indicated significant activity against tumor cells and no mutagenic effect at the used doses, supporting the compound's potential in antifungal drug development (I. V. Bushuieva et al., 2022).
Chemical Interactions and Reactions
The compound's chemical reactivity has also been a focal point of research, with studies detailing its involvement in various chemical reactions. For instance, its interaction with methyl 2-isocyanoacetate led to novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, showcasing the compound's utility in synthesizing heterocyclic compounds with potential biological activities (O. Shablykin et al., 2016).
properties
IUPAC Name |
methyl 4-[4-(morpholin-4-ylmethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYUDXIDUXZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)
![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)
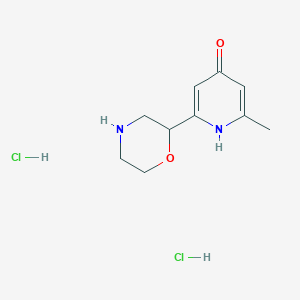
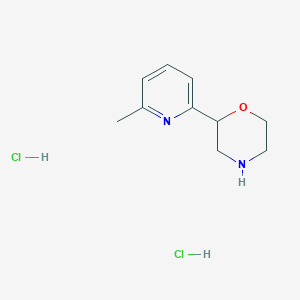
![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)
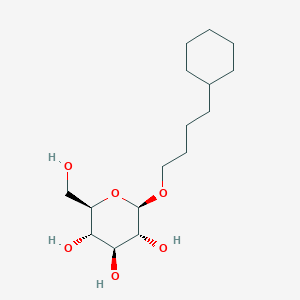
![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)
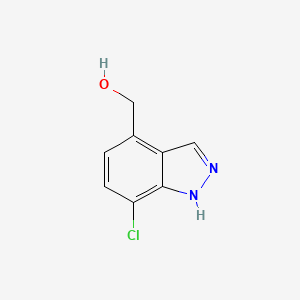
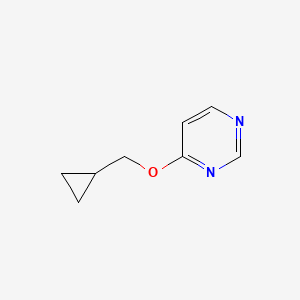
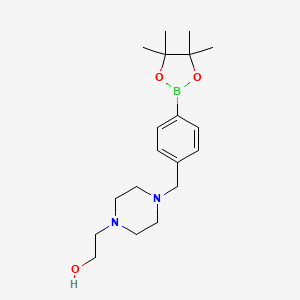
![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)
![8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester](/img/structure/B1428221.png)
![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)
